REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH3:11])=[N:4][C:5]([CH3:10])=[C:6]([Br:9])[C:7]=1[Cl:8].C([Mg]Cl)(C)C.C1COCC1.Cl[C:23](=[O:29])[C:24]([O:26][CH2:27][CH3:28])=[O:25].CCOCC>C1COCC1.CCOC(C)=O>[Br:9][C:6]1[C:7]([Cl:8])=[C:2]([C:23](=[O:29])[C:24]([O:26][CH2:27][CH3:28])=[O:25])[C:3]([CH3:11])=[N:4][C:5]=1[CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
14.94 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=C(C1Cl)Br)C)C
|
Name
|
Cu(I)Br Me2S
|
Quantity
|
0.513 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
iPrMgCl THF
|
Quantity
|
26.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl.C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
by bubbling N2 through the solution) in THF (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
maintained at −30° C
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred (1.5 h)
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
while warming to 0° C
|
Type
|
WASH
|
Details
|
washed with 1:1
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give brown viscous oil
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=NC1C)C)C(C(=O)OCC)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 44.8 mmol | |
AMOUNT: MASS | 14.37 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |